molecular formula C2H6B2O4 B12567484 Ethene-1,2-diyldiboronic acid CAS No. 202604-84-0

Ethene-1,2-diyldiboronic acid

Cat. No.: B12567484
CAS No.: 202604-84-0
M. Wt: 115.69 g/mol
InChI Key: IPIQSMYKNQWSLO-UHFFFAOYSA-N
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Description

Ethene-1,2-diyldiboronic acid is an organic compound that features two boronic acid groups attached to a central ethene (ethylene) backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethene-1,2-diyldiboronic acid typically involves the reaction of ethene with boronic acid derivatives under specific conditions. One common method is the hydroboration of ethene using diborane (B2H6) followed by oxidation to yield the desired product. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethene-1,2-diyldiboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid groups to boranes.

    Substitution: The boronic acid groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and various substituted ethene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethene-1,2-diyldiboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.

    Industry: this compound is used in the production of advanced materials, such as boron-doped polymers and electronic devices.

Mechanism of Action

The mechanism by which ethene-1,2-diyldiboronic acid exerts its effects involves the interaction of the boronic acid groups with various molecular targets. These interactions can lead to the formation of stable complexes with diols, amines, and other nucleophiles. The pathways involved in these interactions are often dependent on the specific application and the chemical environment.

Comparison with Similar Compounds

Ethene-1,2-diyldiboronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and pinacolborane. While these compounds share similar reactivity due to the presence of boronic acid groups, this compound is unique in its ability to form conjugated systems and participate in polymerization reactions. This uniqueness makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific electronic properties.

List of Similar Compounds

  • Phenylboronic acid
  • Pinacolborane
  • Methylboronic acid
  • Vinylboronic acid

Properties

CAS No.

202604-84-0

Molecular Formula

C2H6B2O4

Molecular Weight

115.69 g/mol

IUPAC Name

2-boronoethenylboronic acid

InChI

InChI=1S/C2H6B2O4/c5-3(6)1-2-4(7)8/h1-2,5-8H

InChI Key

IPIQSMYKNQWSLO-UHFFFAOYSA-N

Canonical SMILES

B(C=CB(O)O)(O)O

Origin of Product

United States

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